1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the 4-methylphenyl group and the carboxylic acid moiety adds to its chemical versatility and potential biological activity.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles under appropriate conditions
Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(4-Methylphenyl)-1h,4h,5h,6h,7h-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride include other pyrazolo[4,3-c]pyridine derivatives. These compounds share the core structure but differ in substituents, which can significantly affect their chemical properties and biological activities. Examples include:
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry and organic synthesis
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Exhibiting significant activity against multidrug-resistant tuberculosis
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.
Biological Activity
Overview
1-(4-Methylphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that allows it to interact with various biological targets, making it a subject of research for potential therapeutic applications.
- IUPAC Name: 1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid; hydrochloride
- Molecular Formula: C14H15N3O2·ClH
- Molecular Weight: 257.29 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within biological pathways. The interactions can involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can act on various receptors influencing cellular signaling pathways.
- Protein Binding: The compound may bind to proteins affecting their function and stability.
Biological Activities
Research indicates several potential biological activities associated with this compound:
-
Antitumor Activity
- Studies have shown that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines such as HeLa and HCT116. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
- Anti-inflammatory Effects
- Antimicrobial Activity
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings from various studies:
Compound | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Antitumor (HeLa) | ~0.36 | |
Similar Pyrazolo Derivative A | Antitumor (A375) | 0.25 | |
Similar Pyrazolo Derivative B | Anti-inflammatory | N/A |
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of various pyrazolo derivatives including our compound against HeLa and HCT116 cells. The results indicated that compounds with a methyl group at the para position on the phenyl ring showed enhanced activity compared to their non-methylated counterparts.
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where the compound was tested against cyclin-dependent kinases (CDKs). It exhibited notable selectivity towards CDK2 over CDK9 with an IC50 value of 0.36 µM . This selectivity is crucial for developing targeted cancer therapies.
Properties
IUPAC Name |
1-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c1-9-2-4-10(5-3-9)17-12-6-7-15-8-11(12)13(16-17)14(18)19;/h2-5,15H,6-8H2,1H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYMFUBIPVTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CNCC3)C(=N2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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